6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde
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Overview
Description
6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound that features an imidazo[2,1-b]thiazole core substituted with a 3-nitrophenyl group and a carboxaldehyde group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde typically involves the condensation of 2-aminobenzothiazole with 3-nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the imidazo[2,1-b]thiazole ring system. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxylic acid.
Reduction: 6-(3-Aminophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3-nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific biological activity being investigated. Molecular docking studies and in vitro assays are commonly used to elucidate these mechanisms .
Comparison with Similar Compounds
- 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde
- 3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde
- Benzo[d]imidazo[2,1-b]thiazole derivatives
Comparison: 6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable candidate for specific applications in medicinal chemistry .
Properties
IUPAC Name |
6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3S/c16-7-10-11(13-12-14(10)4-5-19-12)8-2-1-3-9(6-8)15(17)18/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDNFTBMYOAUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N3C=CSC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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